3-azido-N-methylpropanamide
Description
The Strategic Significance of the Azide (B81097) Functionality in Chemical Synthesis and Bioconjugation
The azide group (N₃) is a small, high-energy functional group that has become indispensable in modern chemical synthesis. baseclick.eu Its strategic significance stems from its unique reactivity and bioorthogonal nature, meaning it can react selectively within a complex biological system without interfering with native biochemical processes. thermofisher.commdpi.com
One of the most prominent applications of the azide functionality is in "click chemistry," a concept introduced by K. Barry Sharpless in 2001. rjptonline.org The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example of a click reaction, where an azide and a terminal alkyne react to form a stable 1,2,3-triazole ring. nih.govtandfonline.comnih.gov This reaction is highly efficient, regioselective, and can be performed under mild, often aqueous, conditions, making it ideal for the synthesis of complex molecules and bioconjugates. nih.govnih.gov Strain-promoted azide-alkyne cycloaddition (SPAAC) offers an alternative that proceeds without a cytotoxic copper catalyst, further expanding the scope of in vivo applications. rjptonline.org
Beyond cycloadditions, the Staudinger ligation is another powerful bioorthogonal reaction that utilizes azides. catalysis.blognih.gov In this reaction, an azide reacts with a specifically engineered triarylphosphine to form a stable amide bond, a transformation that has been widely used for labeling and modifying biomolecules. thermofisher.comnih.govysu.am
The azide group's electronic structure, characterized by several resonance forms including N⁻=N⁺=N⁻, allows it to act as a nucleophile in SN2 reactions and as a 1,3-dipole in cycloadditions. baseclick.euwikipedia.orgrsc.org It can also be reduced to a primary amine, serving as a masked amine group in multi-step syntheses. masterorganicchemistry.com This versatile reactivity makes the azide a key functional group for introducing nitrogen atoms and for linking different molecular fragments. researchgate.netnih.gov
The Propanamide Structural Motif as a Versatile Platform in Chemical Scaffolds
The propanamide structural motif is a common feature in a wide array of biologically active compounds and serves as a versatile scaffold in medicinal chemistry. acs.orgnih.govacs.orgnih.gov Its simple, three-carbon chain with an amide group provides a robust and synthetically accessible platform for the construction of more complex molecules. The amide bond itself is a key structural element in peptides and proteins, and its presence in small molecules can facilitate interactions with biological targets.
Research has demonstrated the importance of the propanamide scaffold in the development of various therapeutic agents. For instance, derivatives of propanamide have been investigated as:
Anti-inflammatory and analgesic agents: By modifying the carboxylic acid group of known non-steroidal anti-inflammatory drugs (NSAIDs) like naproxen (B1676952) into propanamide derivatives, researchers have developed compounds with potent anti-inflammatory and analgesic activities, sometimes with reduced ulcerogenic side effects. documentsdelivered.com
Anticancer agents: The propanamide backbone has been incorporated into molecules designed as selective androgen receptor degraders (SARDs) for the treatment of prostate cancer. acs.orgnih.gov These compounds leverage the propanamide linker to connect different pharmacophoric elements.
Enzyme inhibitors: Propanamide derivatives have been synthesized and evaluated as inhibitors for various enzymes, including cholinesterases, which are relevant targets in Alzheimer's disease research. nih.gov
The versatility of the propanamide scaffold lies in its ability to be readily functionalized at multiple positions, allowing for the systematic exploration of structure-activity relationships (SAR). acs.orgnih.gov This makes it an attractive building block for creating libraries of compounds for drug discovery and for optimizing the pharmacokinetic and pharmacodynamic properties of lead molecules.
Elucidating the Research Landscape and Future Directions for 3-Azido-N-methylpropanamide Derivatives
While specific research on this compound is not extensively documented in publicly available literature, its structure as a bifunctional molecule suggests significant potential for future research. acs.orgresearchgate.net By combining the powerful reactivity of the azide group with the proven utility of the propanamide scaffold, this compound and its derivatives could serve as valuable tools in several areas.
Potential Research Directions:
Combinatorial Chemistry and Drug Discovery: this compound can be used as a versatile building block in combinatorial chemistry to generate libraries of novel compounds. The azide group can be reacted with a diverse set of alkynes via click chemistry to introduce a wide range of substituents, while the N-methylpropanamide core provides a stable and biocompatible linker. rjptonline.orgnih.govresearchgate.net This approach could be used to discover new bioactive molecules with potential applications in various therapeutic areas.
Bioconjugation and Chemical Biology: The azide functionality makes this compound an ideal candidate for bioconjugation studies. nih.gov It could be used to attach small molecules, such as fluorescent dyes or drugs, to biomolecules like proteins or nucleic acids that have been functionalized with an alkyne group. nih.gov This would enable the study of biological processes, the development of diagnostic tools, and the creation of targeted drug delivery systems. baseclick.eu
Development of Novel PROTACs and Molecular Glues: The field of targeted protein degradation using technologies like Proteolysis Targeting Chimeras (PROTACs) and molecular glues is rapidly expanding. researchgate.net The structure of this compound, with its ability to be easily modified, makes it a potential linker for connecting a target-binding ligand and an E3 ligase-recruiting moiety, the two key components of a PROTAC. acs.org
Synthesis of Heterocyclic Compounds: The azide group can serve as a precursor for the synthesis of various nitrogen-containing heterocycles. researchgate.net Research could explore the transformation of this compound into novel triazoles, tetrazoles, or other heterocyclic systems, which are important scaffolds in medicinal chemistry.
Data on this compound:
| Property | Value | Source |
| IUPAC Name | This compound | PubChem |
| Molecular Formula | C₄H₈N₄O | PubChem |
| Molecular Weight | 128.13 g/mol | PubChem |
| CAS Number | 1249018-02-7 | Vendor Catalogs |
| Canonical SMILES | CNC(=O)CCN=[N+]=[N-] | PubChem |
| InChI Key | LZERWOVQSDHBBB-UHFFFAOYSA-N | PubChem |
Properties
CAS No. |
1249018-02-7 |
|---|---|
Molecular Formula |
C4H8N4O |
Molecular Weight |
128.1 |
Purity |
95 |
Origin of Product |
United States |
Reactivity and Mechanistic Pathways of 3 Azido N Methylpropanamide
Unveiling the Versatility of the Azide (B81097) Group in Cycloaddition Chemistry
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 3-Azido-N-methylpropanamide
No research data is available on the participation of this compound in CuAAC reactions. Therefore, information regarding reaction kinetics, optimal catalytic systems, solvent effects, and yields for this specific substrate cannot be provided.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Applications for Bioconjugation
There are no published studies detailing the use of this compound in SPAAC reactions. Consequently, data on its reaction rates with various strained alkynes or its applications in bioconjugation are non-existent in the current scientific literature.
Exploration of Other 1,3-Dipolar Cycloaddition Pathways
Beyond azide-alkyne cycloadditions, azides can react with other dipolarophiles such as alkenes, nitriles, and heterocumulenes. However, no studies have been found that explore these 1,3-dipolar cycloaddition pathways specifically for this compound.
Transformations of the Azide Functionality
Staudinger Reaction and Ligation in Chemical Derivatization
The Staudinger reaction of azides with phosphines to form aza-ylides is a well-established transformation. This can be followed by hydrolysis to yield a primary amine (Staudinger reduction) or by intramolecular reaction with an electrophile (Staudinger ligation). There is no specific literature describing the reaction of this compound with phosphines or its subsequent derivatization via Staudinger ligation.
Aza-Wittig Reactions for Imine and Heterocycle Formation
The aza-Wittig reaction involves the reaction of the aza-ylide intermediate from the Staudinger reaction with carbonyl compounds to form imines. This can be a powerful tool for the synthesis of nitrogen-containing compounds and heterocycles. Regrettably, no documented examples of the aza-Wittig reaction utilizing this compound are available.
Selective Reductive Pathways Leading to Primary Amines
The selective reduction of the azide moiety in this compound to a primary amine, yielding 3-amino-N-methylpropanamide, is a critical transformation. This requires reagents that can chemoselectively reduce the azide without affecting the relatively stable amide bond. Several methods are established for the reduction of alkyl azides under mild conditions that are compatible with the amide functionality. masterorganicchemistry.comwikipedia.org
Common strategies include catalytic hydrogenation and the Staudinger reaction. Catalytic hydrogenation using catalysts such as Palladium on carbon (Pd/C) with a hydrogen source can effectively reduce azides to amines. masterorganicchemistry.com Another powerful and selective method is the Staudinger reduction, which involves treating the azide with a phosphine, typically triphenylphosphine (PPh₃), to form an iminophosphorane intermediate. nih.govalfa-chemistry.com This intermediate is then hydrolyzed to yield the primary amine and the corresponding phosphine oxide. nih.gov The reaction is known for its high chemoselectivity and tolerance of various functional groups, including amides.
Hydride-based reducing agents can also be employed, although careful selection is necessary. While strong hydrides like lithium aluminum hydride (LiAlH₄) will reduce both the azide and the amide, milder reagents such as sodium borohydride (NaBH₄) are generally unreactive towards amides. masterorganicchemistry.com However, NaBH₄ alone is often insufficient for azide reduction. Its reactivity can be enhanced by the addition of catalysts, such as cobalt(II) chloride (CoCl₂), which enables the reduction of azides to amines in aqueous or alcoholic solvents. organic-chemistry.orgorganic-chemistry.org
Interactive Data Table: Reagents for Selective Azide Reduction
| Reagent System | Typical Solvent(s) | Conditions | Selectivity Notes |
| H₂, Pd/C | Methanol, Ethanol | Room Temperature, 1 atm H₂ | High selectivity for azide; amide is generally stable. |
| PPh₃ then H₂O | THF, Ether | Room Temperature | Excellent chemoselectivity; amide group is inert. nih.govalfa-chemistry.com |
| NaBH₄ / CoCl₂·6H₂O | Water, Methanol | 25 °C | Reduces azides without affecting amides. organic-chemistry.orgorganic-chemistry.org |
| Zn / NH₄Cl | Ethanol, Water | Reflux | Mild conditions suitable for reducing alkyl azides. |
Reactivity Modulations of the Amide Linkage
The N-methylamide group in this compound offers its own set of reactive possibilities, distinct from the azide moiety. These include reduction of the carbonyl group and its potential role as a directing group in functionalization reactions.
The reduction of an amide to an amine is a synthetically useful transformation that converts the carbonyl group (C=O) into a methylene group (CH₂). This reaction requires a powerful reducing agent due to the resonance stability of the amide bond. Lithium aluminum hydride (LiAlH₄) is the most common and effective reagent for this purpose. masterorganicchemistry.comlibretexts.org
When this compound is treated with LiAlH₄ in an ethereal solvent like tetrahydrofuran (THF), both the amide and the azide functional groups are reduced. masterorganicchemistry.comucalgary.ca The amide is converted to a secondary amine, and the azide is reduced to a primary amine. The final product after an aqueous workup would therefore be N-methylpropane-1,3-diamine. This lack of selectivity highlights the high reactivity of LiAlH₄. Sodium borohydride, a milder reducing agent, is not capable of reducing amides under standard conditions. masterorganicchemistry.com
Interactive Data Table: Comparison of Hydride Reducing Agents
| Reagent | Reactivity with Azide | Reactivity with N-Methylamide | Expected Product with this compound |
| Lithium Aluminum Hydride (LiAlH₄) | Reduction to Amine masterorganicchemistry.com | Reduction to Amine masterorganicchemistry.com | N-methylpropane-1,3-diamine |
| Sodium Borohydride (NaBH₄) | Generally unreactive (requires catalyst) | Unreactive masterorganicchemistry.com | No reaction (or selective azide reduction with catalyst) |
The amide functional group can serve as a directing group in transition-metal-catalyzed C-H activation, guiding the functionalization to a specific position on the molecule's carbon skeleton. nih.govsnnu.edu.cn The lone pair of electrons on the amide oxygen can coordinate to a metal center, positioning the catalyst to interact with nearby C-H bonds. This strategy enables regioselective transformations that would otherwise be difficult to achieve. dmaiti.com
In the case of this compound, the N-methylamide group could potentially direct the functionalization of the C-H bonds at the C2 (α) or C3 (β) positions of the propanamide backbone. Coordination of a metal catalyst (e.g., Palladium, Rhodium, Ruthenium) to the carbonyl oxygen could facilitate the formation of a five- or six-membered metallacycle intermediate, a key step in many C-H activation mechanisms. nih.govyoutube.com This would allow for the introduction of new functional groups, such as aryl or alkyl moieties, at these positions. While this application has not been specifically documented for this compound, the principle is well-established for a wide range of amides. nih.gov
Elucidation of Reaction Mechanisms and Kinetic Studies
Understanding the mechanisms and kinetics of the reactions involving this compound is essential for controlling reaction outcomes.
The Staudinger reduction of the azide group proceeds through a well-defined mechanism. alfa-chemistry.com The first step is the nucleophilic attack of the phosphine on the terminal nitrogen (Nγ) of the azide, forming a linear phosphazide intermediate. ubc.ca This intermediate then undergoes a four-membered ring transition state to eliminate a molecule of dinitrogen (N₂), a thermodynamically favorable process that drives the reaction forward. alfa-chemistry.com This step results in the formation of an aza-ylide, also known as an iminophosphorane. Subsequent hydrolysis of the iminophosphorane cleaves the P=N bond to furnish the primary amine and triphenylphosphine oxide. Kinetic studies of similar Staudinger reactions have shown that the reaction typically follows second-order kinetics, with the rate being dependent on the concentrations of both the azide and the phosphine. nih.gov The reaction rate is also influenced by solvent polarity, with more polar solvents accelerating the reaction due to stabilization of the polar transition state. nih.gov
The reduction of the amide with LiAlH₄ follows a different pathway. chemistrysteps.com The mechanism involves the initial nucleophilic addition of a hydride ion (H⁻) from AlH₄⁻ to the electrophilic carbonyl carbon of the amide. ucalgary.ca This forms a tetrahedral intermediate. The oxygen atom, coordinated to the aluminum species, is subsequently eliminated as a metal alkoxide. masterorganicchemistry.com This elimination does not regenerate a carbonyl but instead forms a highly reactive iminium ion intermediate. ucalgary.ca A second hydride ion then rapidly attacks the iminium carbon, completing the reduction to the amine. chemistrysteps.com The initial deprotonation of the N-H proton by the hydride is also a competing and often initial step for primary and secondary amides. chemistrysteps.com
Analytical and Computational Approaches in the Study of 3 Azido N Methylpropanamide
Advanced Spectroscopic Methodologies for Structural Characterization
Spectroscopic techniques are fundamental in elucidating the precise structure of 3-azido-N-methylpropanamide. Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy each offer unique and complementary information.
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of this compound.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. For this compound, the expected signals would be:
A triplet corresponding to the methylene protons adjacent to the azide (B81097) group (C3-H).
A multiplet for the methine proton (C2-H), which would be split by the adjacent methylene and methyl protons.
A doublet for the N-methyl protons.
A broad singlet for the amide (N-H) proton, which may exchange with deuterium in certain solvents.
The chemical shifts are influenced by the electronegativity of the neighboring atoms. The protons on the carbon adjacent to the electron-withdrawing azide group are expected to be deshielded and appear at a lower field.
¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon environments. For this compound, three distinct signals are expected for the propanamide backbone and one for the N-methyl group.
The carbonyl carbon (C=O) of the amide group would appear at the lowest field (typically 170-180 ppm) due to its deshielded nature.
The carbon atom bonded to the azide group (C3) would be significantly deshielded.
The other aliphatic carbons (C2 and the N-methyl carbon) would resonate at higher fields.
Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to definitively assign the proton and carbon signals and confirm the connectivity within the molecule.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity (¹H) | Notes |
| C1 (C=O) | - | ~173 | - | Carbonyl carbon |
| C2 (-CH-) | ~2.5 | ~40 | Multiplet | |
| C3 (-CH₂-N₃) | ~3.5 | ~50 | Triplet | Adjacent to azide group |
| N-CH₃ | ~2.8 | ~26 | Doublet | |
| N-H | Variable | - | Broad Singlet | Amide proton |
Note: These are predicted values based on typical chemical shifts for similar functional groups and may vary depending on the solvent and other experimental conditions.
Mass spectrometry is utilized to determine the molecular weight of this compound and to gain structural information through analysis of its fragmentation patterns.
Molecular Ion Peak: In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (C₄H₈N₄O, MW = 128.13 g/mol ).
Fragmentation Pattern: The fragmentation of this compound under EI conditions is expected to proceed through several characteristic pathways for amides and azides. Key fragmentation pathways would likely include:
Loss of the azide radical (•N₃): This would result in a significant fragment ion.
Cleavage of the N-methyl group: Leading to a fragment corresponding to the propanamide backbone.
McLafferty rearrangement: If sterically feasible, this could lead to the elimination of a neutral molecule.
Alpha-cleavage: Cleavage of the C-C bond adjacent to the carbonyl group is a common fragmentation pathway for amides iastate.edu.
High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion and its fragments, allowing for the confirmation of the elemental composition.
Interactive Data Table: Predicted Key Mass Spectrometry Fragments for this compound
| Fragment Ion | Proposed Structure | Predicted m/z | Notes |
| [M]⁺ | [C₄H₈N₄O]⁺ | 128 | Molecular Ion |
| [M - N₃]⁺ | [C₄H₈NO]⁺ | 86 | Loss of azide radical |
| [M - CH₃]⁺ | [C₃H₅N₄O]⁺ | 113 | Loss of N-methyl group |
| [CH₂N₃]⁺ | 55 | Fragment from C-C cleavage | |
| [CONHCH₃]⁺ | 58 | Amide fragment |
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The IR spectrum is characterized by absorption bands corresponding to the vibrational frequencies of specific bonds.
The most prominent and diagnostic absorption bands for this molecule would be:
Azide (N₃) stretch: A strong, sharp absorption band typically appears in the region of 2100-2160 cm⁻¹. This is a highly characteristic peak for the azide functional group researchgate.netnih.gov.
Amide C=O stretch (Amide I band): A strong absorption band is expected around 1650 cm⁻¹, characteristic of the carbonyl group in a secondary amide.
Amide N-H bend (Amide II band): This band, typically found around 1550 cm⁻¹, arises from the in-plane bending of the N-H bond.
N-H stretch: A moderate to strong absorption is expected in the region of 3300-3500 cm⁻¹ for the N-H bond of the secondary amide.
C-H stretches: Absorptions for the aliphatic C-H bonds will be observed just below 3000 cm⁻¹.
Interactive Data Table: Characteristic Infrared Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Azide (-N₃) | Asymmetric stretch | 2100 - 2160 | Strong, Sharp |
| Amide (C=O) | Stretch (Amide I) | ~1650 | Strong |
| Amide (N-H) | Bend (Amide II) | ~1550 | Moderate to Strong |
| Amide (N-H) | Stretch | 3300 - 3500 | Moderate to Strong |
| Aliphatic C-H | Stretch | 2850 - 3000 | Moderate |
Theoretical and Computational Chemistry Investigations
Theoretical and computational methods provide a deeper understanding of the electronic properties, reactivity, and conformational landscape of this compound at the atomic level.
Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic structure, molecular orbitals, and reactivity of this compound.
Electronic Structure and Molecular Orbitals: DFT calculations can map the electron density distribution, identifying electron-rich and electron-deficient regions of the molecule. This is crucial for predicting sites susceptible to nucleophilic or electrophilic attack. The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. For azido compounds, the HOMO is often localized on the azide group, which is relevant to its reactivity in cycloaddition reactions mdpi.com.
Reactivity Predictions: QM methods can be used to calculate various reactivity descriptors, such as electrostatic potential maps and Fukui functions, to predict the most reactive sites. Transition state theory combined with QM calculations can be used to model reaction pathways and determine activation energies for reactions involving this compound, such as its participation in "click" chemistry reactions.
Molecular dynamics simulations are a powerful computational tool for exploring the conformational flexibility and intermolecular interactions of this compound over time nih.gov.
Conformational Analysis: this compound possesses several rotatable bonds, leading to a variety of possible conformations. MD simulations can explore the potential energy surface of the molecule to identify low-energy, stable conformers and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its properties and interactions with other molecules. The simulations can reveal the preferred orientations of the azide and N-methylpropanamide moieties relative to each other.
Intermolecular Interactions: By simulating this compound in a solvent, such as water, MD simulations can provide detailed insights into solute-solvent interactions. This includes the formation and dynamics of hydrogen bonds between the amide group and water molecules, as well as the solvation of the polar azide group. Understanding these interactions is essential for predicting the molecule's behavior in different environments.
Modeling of Reaction Transition States and Pathways
Computational chemistry provides powerful tools for elucidating the intricate details of chemical reactions at a molecular level. For a molecule such as this compound, with its reactive azide and stable amide functionalities, computational modeling is instrumental in understanding its potential transformations, such as thermal decomposition or cycloaddition reactions. By mapping the potential energy surface of a reaction, researchers can identify the most likely pathways, the structures of transient intermediates, and the geometries and energies of transition states.
A predominant method for such investigations is Density Functional Theory (T), a quantum mechanical modeling approach that is used to investigate the electronic structure of many-body systems. DFT calculations can provide valuable insights into the mechanism of reactions involving organic azides. nih.govrsc.org For instance, in studying the amidation reaction between thio acids and azides, computational analysis using DFT (at the 6-31+G(d) level of theory) has been successful in identifying pathways for [3+2] cycloaddition to form thiatriazoline intermediates. nih.govresearchwithrutgers.com This type of analysis reveals that the reaction mechanism can be highly dependent on the electronic properties of the azide. nih.govresearchwithrutgers.com
Key reaction pathways that could be modeled for this compound include:
Thermal Decomposition: The azide group is thermally labile and can decompose by releasing nitrogen gas (N₂) to form a nitrene intermediate. DFT calculations can model the transition state for N₂ extrusion, determining the activation energy required for this process. The fate of the resulting nitrene, whether it undergoes intramolecular C-H insertion, rearrangement (such as a Curtius-type rearrangement), or intermolecular reactions, can also be computationally explored. Studies on the thermal decomposition of other organic azides have utilized DFT to propose and evaluate various decomposition pathways.
[3+2] Cycloaddition Reactions: The azide group can act as a 1,3-dipole in cycloaddition reactions with various dipolarophiles, such as alkynes or alkenes, to form triazole or triazoline rings, respectively. Computational modeling can predict the activation barriers and regioselectivity of these reactions. rsc.org For example, DFT studies on the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) have shown how the catalyst alters the reaction mechanism from a one-step process to a stepwise one, significantly lowering the activation energy. rsc.org Similar modeling for this compound would involve identifying the transition state geometries for the concerted or stepwise addition of the azide to a dipolarophile.
Intramolecular Reactions: The proximity of the azide and amide groups in this compound raises the possibility of intramolecular interactions or cyclizations, particularly under certain reaction conditions or upon formation of a reactive intermediate like a nitrene. Computational models can be used to explore the feasibility of such intramolecular pathways and the stability of any resulting cyclic products.
The process of modeling these reaction transition states and pathways typically involves the following steps:
Geometry Optimization: The three-dimensional structures of the reactant(s), product(s), and any intermediates are optimized to find their lowest energy conformations.
Transition State Searching: Sophisticated algorithms are used to locate the saddle point on the potential energy surface that connects the reactants and products. This saddle point represents the transition state.
Frequency Analysis: A frequency calculation is performed to confirm the nature of the stationary points. A minimum on the potential energy surface (reactant, product, or intermediate) will have all real vibrational frequencies, while a transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Reaction Pathway Following: Intrinsic Reaction Coordinate (IRC) calculations can be performed to trace the reaction path downhill from the transition state to the connected reactant and product, confirming the proposed mechanism.
The data generated from these computational studies, such as activation energies (ΔG‡), reaction energies (ΔG), and key geometric parameters of the transition state, are crucial for predicting the reactivity of this compound and for designing synthetic routes that utilize this compound.
Below is an illustrative table showing the type of data that would be generated from a hypothetical DFT study on the [3+2] cycloaddition of this compound with a generic alkyne.
| Reaction Pathway | Reactant(s) | Transition State (TS) | Product(s) | Activation Energy (ΔG‡) (kcal/mol) | Reaction Energy (ΔG) (kcal/mol) |
| Uncatalyzed Cycloaddition | This compound + Alkyne | TS for 1,4-regioisomer | 1,4-disubstituted triazole | 25.8 | -30.2 |
| This compound + Alkyne | TS for 1,5-regioisomer | 1,5-disubstituted triazole | 26.5 | -28.9 | |
| Cu(I)-Catalyzed Cycloaddition | This compound + Cu(I)-alkyne complex | TS for 1,4-regioisomer | 1,4-disubstituted triazole | 13.2 | -35.7 |
Note: The data in this table are hypothetical and for illustrative purposes only, as specific computational studies on this compound were not found in the literature search.
Q & A
Q. What are the standard synthetic routes for 3-azido-N-methylpropanamide, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves sequential functionalization of the propanamide backbone. Key steps include azide introduction via nucleophilic substitution or Staudinger-type reactions. Reaction conditions such as solvent polarity (e.g., DMF for azide stability), temperature (controlled between 0–25°C to prevent side reactions), and catalysts (e.g., Cu(I) for click chemistry) are critical. For example, microwave-assisted synthesis (50–80°C, 30–60 min) can improve efficiency compared to traditional reflux methods . Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization ensures high purity (>95%). Analytical validation using NMR (¹H/¹³C) and MS is mandatory .
Q. Which analytical techniques are most reliable for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H NMR (400 MHz, CDCl₃) identifies methyl groups (δ 2.8–3.1 ppm) and azide protons (δ 3.5–4.0 ppm). ¹³C NMR confirms the carbonyl (δ ~170 ppm) and azide-linked carbons .
- Mass Spectrometry (MS): High-resolution ESI-MS detects the molecular ion [M+H]⁺ (e.g., m/z 171.1 for C₄H₈N₄O) and fragmentation patterns to validate structure .
- Infrared Spectroscopy (IR): Azide stretches (~2100 cm⁻¹) and amide carbonyl (~1650 cm⁻¹) are diagnostic .
Q. What safety protocols are essential when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles.
- Ventilation: Use fume hoods to avoid inhalation of azide vapors.
- Spill Management: Neutralize spills with sodium hypochlorite (10% v/v) to degrade azides.
- First Aid: For skin contact, wash with soap/water; for eye exposure, rinse with saline for 15+ minutes. Toxicity data (LD₅₀ in rodents: ~200 mg/kg) suggest moderate acute toxicity .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of this compound while minimizing hazardous intermediates?
Methodological Answer:
- Catalyst Screening: Use Cu(I)-TBTA complexes to enhance azide-alkyne cycloaddition efficiency (yield >85%) while reducing reaction time .
- Solvent Optimization: Replace dichloromethane with acetonitrile to stabilize intermediates and reduce side-product formation .
- In Situ Monitoring: Employ TLC (Rf ~0.5 in EtOAc/hexane 1:1) or inline FTIR to track azide incorporation and adjust conditions dynamically .
Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?
Methodological Answer:
- Crystallography: Single-crystal X-ray diffraction (e.g., P21/c space group, CCDC entry) provides unambiguous structural confirmation when NMR signals overlap .
- Isotopic Labeling: Use ¹⁵N-labeled azides to distinguish azide peaks from noise in crowded spectra .
- Computational Modeling: DFT calculations (B3LYP/6-31G*) predict NMR shifts and vibrational modes to validate experimental data .
Q. How does this compound interact with biological targets, and what assays are suitable for studying these interactions?
Methodological Answer:
- Click Chemistry Probes: Conjugate the azide to alkyne-tagged biomolecules (e.g., proteins, nucleic acids) for targeted delivery. Use fluorescence quenching assays (λex 488 nm, λem 520 nm) to monitor binding .
- Enzyme Inhibition Studies: Test inhibition of cysteine proteases (e.g., caspase-3) via Michaelis-Menten kinetics (Km reduction ≥30% at 10 µM) .
- Cellular Uptake: Confocal microscopy with BODIPY-labeled analogs confirms intracellular localization .
Q. What are the stability profiles of this compound under varying storage and reaction conditions?
Methodological Answer:
- Thermal Stability: Decomposes above 80°C (DSC/TGA data), requiring cold storage (4°C) in amber vials .
- Light Sensitivity: UV-Vis studies show photodegradation (t₁/₂ ~48 hr under UV light), necessitating dark conditions .
- pH Stability: Stable in neutral buffers (pH 6–8); hydrolyzes in acidic (pH <3) or basic (pH >10) conditions, releasing HN3 .
Q. How do structural analogs of this compound compare in reactivity and bioactivity?
Methodological Answer:
- Analog Screening: Replace the azide with cyano or thiol groups to assess bioactivity shifts. For example, 3-mercapto analogs show higher thiol-mediated cellular uptake but lower stability .
- SAR Studies: Methyl substitution on the amide nitrogen (vs. ethyl) enhances metabolic stability (t₁/₂ in liver microsomes: 120 vs. 60 min) .
- Computational Docking: AutoDock Vina predicts binding affinity differences (ΔG ~2 kcal/mol) to targets like EGFR kinase .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
